DL-Valine (1-13C) can be synthesized through chemical methods or microbial fermentation. It falls under the category of stable isotopes used in metabolic studies, which are essential in fields such as biochemistry, molecular biology, and medicine. The compound is classified as an amino acid derivative and is recognized for its role in metabolic tracing and analysis.
DL-Valine (1-13C) can be produced using several methods:
In chemical synthesis, common precursors include isobutylaldehyde, which undergoes reactions such as hydrolysis and amidation to yield valine derivatives. The fermentation process typically utilizes strains like Corynebacterium glutamicum, which are engineered to enhance valine production by modifying metabolic pathways to minimize by-products .
DL-Valine (1-13C) participates in several typical reactions associated with amino acids:
The mechanism of action for DL-Valine (1-13C) primarily involves its role in metabolic pathways where it serves as a substrate for various enzymatic reactions. The incorporation of carbon-13 allows for tracking how valine is utilized in protein synthesis and energy metabolism.
In studies involving isotopic labeling, researchers can observe how DL-Valine (1-13C) integrates into proteins or other biomolecules, providing insights into metabolic dynamics and nutrient utilization within cells .
DL-Valine (1-13C) exhibits properties typical of amino acids, including:
These properties make it suitable for various analytical applications in laboratory settings .
DL-Valine (1-13C) finds extensive use in scientific research, particularly in:
Site-specific ¹³C labeling of DL-valine at the C1 position is achieved through targeted chemoenzymatic routes that merge organic synthesis precision with enzymatic stereoselectivity. The Corey-Fuchs aldehyde homologation is a pivotal chemical strategy, where ¹³C-labeled bromoform (¹³CBr₄) reacts with non-labeled precursors to install the C1 carbon of valine. This method converts alkyl aldehydes into terminal ¹³C-labeled alkynes, which are subsequently hydrogenated and functionalized to yield (1-¹³C)-labeled ketoisovalerate—the immediate biosynthetic precursor to valine [8]. A critical advantage is its >95% isotopic purity, achieved by minimizing scrambling during alkyne reduction using Lindlar catalyst with quinoline poisoning [8].
Enzymatic transamination then completes the synthesis. Branched-chain aminotransferases (e.g., IlvE from E. coli) transfer the amino group from glutamate to ¹³C-ketoisovalerate, generating L-(1-¹³C)valine. Racemization via chemical or enzymatic methods produces the DL-form. Recent advances utilize cell-free systems (e.g., eCell technology) that retain active metabolic enzymes, enabling single-step conversion of (1-¹³C)pyruvate to (1-¹³C)valine with 70–85% efficiency by leveraging endogenous biosynthetic pathways [5].
Table 1: Performance Metrics for DL-Valine (1-¹³C) Synthesis Methods
Synthesis Method | Isotopic Purity (%) | Overall Yield (%) | Key Limitations |
---|---|---|---|
Corey-Fuchs + Transamination | 95–98 | 40–45 | Multi-step purification needed |
Cell-Free (eCell) | 85–90 | 70–75 | Enzyme stability issues |
Microbial Fermentation | 90–93 | 60–65 | Competing pathway losses (~15%) |
Microbial biosynthesis employs engineered strains to convert ¹³C-glucose or ¹³C-pyruvate into DL-valine (1-¹³C) via the branched-chain amino acid (BCAA) pathway. In Corynebacterium glutamicum, flux optimization targets three bottlenecks:
Fed-batch fermentation with pulse-fed ¹³C-pyruvate enhances isotopic yield. Dynamic control of pyruvate feeding rates maintains concentrations below 5 mM, preventing overflow metabolism into lactate/acetate. This strategy achieves 85–90% ¹³C-incorporation into valine’s C1 position, verified by GC-MS analysis of derivatized samples [2] [5]. Downstream racemization uses immobilized amino acid racemases (e.g., Bacillus subtilis RacE), yielding DL-valine (1-¹³C) with >99% enantiomeric purity.
Table 2: Microbial Strain Engineering Targets for Optimizing DL-Valine (1-¹³C) Production
Target Pathway | Genetic Modification | Effect on Valine (1-¹³C) Yield |
---|---|---|
Substrate Uptake | Overexpression of ptsG (glucose transporter) | +25% |
BCAA Biosynthesis | IlvN⁺ (feedback-resistant) | +40% |
Cofactor Supply | zwf overexpression (NADPH supply) | +20% |
Byproduct Reduction | ΔldhA (lactate dehydrogenase knockout) | +15% |
Quantifying DL-valine (1-¹³C) in metabolic flux analysis (MFA) requires tracer dilution methods to correct for natural abundance isotopes and matrix effects. Two platforms dominate:
For MFA applications, isotope dilution mass spectrometry (IDMS) with ¹³C₁⁵N-valine as an internal standard corrects for recovery losses. In hepatic flux studies, IDMS-GC-MS/MS quantifies valine-derived propionyl-CoA entry into the TCA cycle with ±3% accuracy, critical for resolving mitochondrial redox states [7]. DL-valine (1-¹³C) outperforms uniformly labeled valine in pentose phosphate pathway (PPP) flux assays due to minimal ¹³C-¹³C scalar coupling, simplifying NMR spectral interpretation [1] [4].
Table 3: Analytical Performance of Tracer Dilution Methods for DL-Valine (1-¹³C)
Technique | Precision (CV%) | Accuracy (%) | Sample Throughput (samples/day) |
---|---|---|---|
GC-MS/MS (derivatized) | 3.5–5.0 | 97–102 | 40–50 |
LC-MS/MS (direct) | 8.0–10.0 | 92–96 | 80–100 |
NMR-HSQC | 12.0–15.0 | 89–94 | 10–15 |
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